Combretastatin D1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

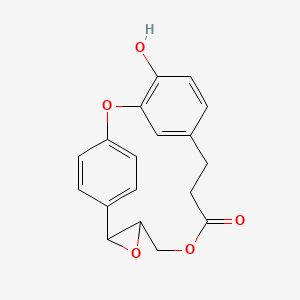

Combretastatin D1 is a part of the Combretastatin series, which are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) found in the bark of Combretum caffrum .

Synthesis Analysis

The general structures of combretastatins D-1 were established by Pettit and Singh by analysis of NMR and mass spectra and confirmed by X-ray crystallography . The review by Lima Neto and Menezes highlights the structure elucidation, biosynthesis, and biological activity of these compounds as well as the use of different strategies for their synthesis .Molecular Structure Analysis

Combretastatins have three common characteristics: a trimethoxy “A”-ring, a “B”-ring comprising substituents frequently at C3′ and C4′, and generally an ethene bridge amongst the two rings providing the rigidity of the structure .Chemical Reactions Analysis

The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group play a crucial role in their biological activity .Scientific Research Applications

Anti-Tumor Properties : Combretastatin compounds, especially combretastatin A4, have been identified as potent antitubulin agents, exhibiting strong anti-tumor properties. These compounds have been tested in preclinical and clinical trials for their effectiveness against solid tumors (Karatoprak et al., 2020).

Angiogenesis Inhibition : Combretastatins have the ability to inhibit angiogenesis, which is the formation of new blood vessels. This property makes them valuable in treating conditions like diabetic retinopathy, a leading cause of blindness, and in hindering tumor progression (A. Cirla & J. Mann, 2003).

Enhancement of Radiation Therapy : Research has shown that targeting combretastatin to irradiated tumors can result in significant tumor growth delay, indicating its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Pattillo et al., 2005).

Nanotechnology Applications : Nano-based formulations of combretastatins have shown several advantages, including improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and fewer side effects (Karatoprak et al., 2020).

Metabolic and Pharmacokinetic Studies : Comparative studies of combretastatin prodrugs, such as combretastatin A4 phosphate and A1 phosphate, have been conducted to understand their pharmacokinetics and metabolism, which is crucial for their clinical utility (Kirwan et al., 2004).

Mechanism of Action

Combretastatins are among the most potent antitubulin agents known. They inhibit tubulin polymerization by reversibly binding to the colchicine binding sites. They inhibit tumor growth by a novel antivascular and antineogenesis mechanism in which they stop blood flows to the blood vessels causing necrosis .

Future Directions

Properties

IUPAC Name |

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGWIGJGNQCZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)